The compound is available commercially, with suppliers such as Thermo Scientific offering it in purities of 97% or higher. It is categorized as an organic compound due to its carbon-based structure, specifically falling under the category of substituted acetophenones due to the presence of the ethanone functional group along with a bromine atom at the second position.
The synthesis of 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone can be achieved through several methods, primarily involving electrophilic aromatic substitution reactions. One common synthetic route includes:
The yield and purity of the final product can be optimized by adjusting reaction times, temperatures, and concentrations.
The molecular structure of 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone features:
The structural representation can be described using SMILES notation: C1=CSC(=C1)C2=CC=C(C=C2)C(=O)CBr
, indicating the arrangement of atoms within the molecule.
2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone participates in various chemical reactions:
These reactions are significant for synthesizing derivatives with potential pharmacological activities.
The mechanism of action for compounds like 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone often involves interactions at a molecular level that can affect biological pathways:
Research indicates that thienyl-containing compounds can exhibit significant biological activities, including anticancer and antimicrobial properties.
Key physical and chemical properties of 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone include:
These properties are crucial for determining handling procedures and applications in laboratory settings.
The applications of 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone span several fields:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.: 2569-58-6
CAS No.: 7161-35-5